Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C11H13N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its wide range of applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the benzotriazole ring and an ethyl ester group at the 5-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1-ethyl-1,2,3-benzotriazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, forming stable complexes that can inhibit corrosion and other undesirable reactions . Additionally, the compound’s ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Ethyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate: Similar structure but with a benzyl group instead of an ethyl group.
Ethyl 1-ethyl-1H-benzotriazole-5-carboxylate: A closely related compound with slight variations in the structure.
Uniqueness: Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 1-ethylbenzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)12-13-14/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQOFARWFYDRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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